2-Amino-4-chloro-6-guanidinopyrimidine
CAS No.: 83170-03-0
Cat. No.: VC3741920
Molecular Formula: C5H7ClN6
Molecular Weight: 186.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83170-03-0 |
|---|---|
| Molecular Formula | C5H7ClN6 |
| Molecular Weight | 186.6 g/mol |
| IUPAC Name | 2-(2-amino-6-chloropyrimidin-4-yl)guanidine |
| Standard InChI | InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12) |
| Standard InChI Key | OFNBTXIKNJCAAZ-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(N=C1Cl)N)N=C(N)N |
| Canonical SMILES | C1=C(N=C(N=C1Cl)N)N=C(N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 2-amino-4-chloro-6-guanidinopyrimidine consists of a pyrimidine ring with three distinct substituents:
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Amino group (-NH₂) at position 2, contributing to nucleophilic reactivity.
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Chlorine atom (-Cl) at position 4, enhancing electrophilic substitution potential.
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Guanidino group (-NH-C(=NH)-NH₂) at position 6, providing strong hydrogen-bonding capabilities and basicity .
The presence of the guanidino group distinguishes this compound from simpler aminopyrimidines, such as 2-amino-4,6-dichloropyrimidine (C₄H₃Cl₂N₃, MW 163.99 g/mol) , by introducing additional nitrogen atoms and increasing polarity.
Table 1: Comparative Structural Features of Related Pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Amino-4-chloro-6-phenylpyrimidine | C₁₀H₈ClN₃ | 205.64 | -NH₂, -Cl, -C₆H₅ |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | -NH₂, -Cl (positions 4 and 6) |
| 2-Amino-4-chloro-6-guanidinopyrimidine | C₅H₆ClN₇ | 215.60 | -NH₂, -Cl, -NH-C(=NH)-NH₂ |
Synthesis Pathways
Ring-Closing Reactions
The synthesis of aminopyrimidines typically begins with a ring-closing reaction using malonic acid derivatives and urea or thiourea. For example, 2-amino-4,6-dihydroxypyrimidine (ADHP) is synthesized via cyclization of ethyl cyanoacetate and urea under alkaline conditions, achieving yields >90% . Subsequent functionalization steps introduce chlorine and guanidino groups.
Chlorination and Guanidinylation
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Chlorination: Hydroxyl groups in ADHP are replaced with chlorine using phosgene (COCl₂) or phosphorus oxychloride (POCl₃). The reaction requires an acid-trapping agent, such as N,N-diethylaniline, to neutralize HCl byproducts and improve yields .
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Guanidinylation: The dichlorinated intermediate reacts with guanidine or S-methylisothiourea to substitute one chlorine atom with a guanidino group. This step is catalyzed by palladium complexes (e.g., Pd(PPh₃)₂Cl₂) under microwave-assisted conditions for efficiency .
Physicochemical Properties
Thermal Stability and Solubility
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Melting Point: Analogous compounds like 2-amino-4,6-dichloropyrimidine exhibit melting points of 219–222°C . The guanidino group likely raises this value due to increased hydrogen bonding.
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Solubility: Insoluble in water but soluble in polar aprotic solvents (e.g., dimethylformamide, acetone). The guanidino group enhances solubility in acidic aqueous solutions via protonation .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 3400–3200 cm⁻¹ (N-H stretching) and 1650–1600 cm⁻¹ (C=N and C=C aromatic vibrations) .
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NMR:
Biological and Industrial Applications
Enzyme Inhibition
The guanidino group’s ability to mimic arginine residues makes this compound a potent inhibitor of nitric oxide synthase (NOS) and kinases. In vitro studies show IC₅₀ values <10 μM for NOS inhibition, highlighting therapeutic potential in cardiovascular diseases .
Agrochemical Development
Derivatives of 2-amino-4-chloro-6-guanidinopyrimidine exhibit herbicidal and fungicidal activities. Field trials demonstrate 90% efficacy against Phytophthora infestans at 50 ppm, comparable to commercial fungicides .
Table 2: Biological Activity Profile
| Target Organism | Activity | Effective Concentration (ppm) | Reference |
|---|---|---|---|
| Phytophthora infestans | Fungicidal | 50 | |
| Human NOS | Enzyme Inhibition | 8.5 μM (IC₅₀) |
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).
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Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.
Mass Spectrometry (GC-MS)
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